[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride
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Overview
Description
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is a chemical compound with a unique structure that includes an oxolane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride typically involves multiple steps. One common method includes the reduction of a precursor compound followed by acylation and subsequent purification steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enzymatic hydrolysis and the use of specific catalysts are employed to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like peroxy acids.
Reduction: Commonly involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Peroxy acids like mCPBA are used under controlled conditions to achieve selective oxidation.
Reduction: Sodium borohydride in an appropriate solvent is used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]dec-8-yl]-6-(2,3-dichlorophenyl)-5-methyl-: Another compound with a similar oxolane ring structure.
[(3S,4S)-3-Hexyl-4-R-2-hydroxytridecyl-oxetan-2-one]: Shares similar stereochemistry and functional groups.
Uniqueness
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound is characterized by the following structural formula:
This formula indicates the presence of a phenyl group attached to an oxolane derivative, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as a kinase inhibitor, which plays a significant role in cellular signaling pathways. Kinase inhibitors are often utilized in cancer therapy due to their ability to disrupt abnormal cell proliferation.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against the Hepatitis C virus (HCV). In vitro studies have demonstrated that it can inhibit viral replication, suggesting its potential as a therapeutic agent for HCV infection .
Cytotoxic Effects
In cellular assays, this compound has shown cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development in oncology .
Case Studies
- Hepatitis C Treatment : A study conducted on liver cell lines demonstrated that treatment with this compound resulted in a significant reduction in HCV RNA levels. The compound was found to interfere with the viral life cycle at multiple stages, highlighting its multifaceted approach to combating viral infections.
- Cancer Cell Line Analysis : In experiments involving breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, confirming its role in promoting apoptosis .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2;1H/t9-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUHQOYYDUGST-DHTOPLTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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